molecular formula C15H16N6O7S B1675585 2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid CAS No. 126165-78-4

2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

Cat. No.: B1675585
CAS No.: 126165-78-4
M. Wt: 424.4 g/mol
InChI Key: LBQXXYPVUCVIOC-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

126165-78-4

Molecular Formula

C15H16N6O7S

Molecular Weight

424.4 g/mol

IUPAC Name

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

InChI

InChI=1S/C15H16N6O7S/c1-27-14(26)6-3-20-4-7(12(23)21(20)10(6)13(24)25)17-11(22)9(19-28-2)8-5-29-15(16)18-8/h5,7H,3-4H2,1-2H3,(H2,16,18)(H,17,22)(H,24,25)/b19-9+

InChI Key

LBQXXYPVUCVIOC-DJKKODMXSA-N

SMILES

COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O

Isomeric SMILES

COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)C(=O)O

Canonical SMILES

COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-((2,3-dihydro-5-methoxy-3-oxo-2-benzofuranyl)methyl)benzoic acid
LY 171859
LY-171859

Origin of Product

United States

Preparation Methods

Reaction Optimization for CDC

Key parameters include the use of acetic acid (6 equivalents) and molecular oxygen (O₂) as a green oxidant. For example, coupling ethyl acetoacetate with N-amino-2-iminopyridine in ethanol at 130°C under O₂ achieves a 94% yield of the pyrazolo[1,5-a]pyridine product. Adjusting the acetic acid concentration or substituting O₂ with air reduces yields significantly (Table 1).

Table 1: Effect of Reaction Conditions on CDC Yield

Entry Acetic Acid (equiv) Atmosphere Yield (%)
1 2 Air 34
2 6 Air 74
3 6 O₂ 94

This CDC approach minimizes byproducts like triazolo[1,5-a]pyridines, which form competitively when using strong Brønsted acids (e.g., p-TSA).

Mitsunobu Alkylation for Hydrazide Intermediate Synthesis

The 2-amino-1,3-thiazol-4-yl moiety in LY 173013 is introduced via Mitsunobu alkylation, a critical step for appending the thiazole ring. A three-step protocol involving trifluoroacetyl hydrazide intermediates has been optimized for this purpose.

Stepwise Synthesis of N’-Alkyl Hydrazides

  • Trifluoroacetylation : N-Boc-valine hydrazide reacts with trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) to form the protected hydrazide.
  • Mitsunobu Alkylation : The trifluoroacetyl hydrazide undergoes alkylation with propargyl alcohol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This step proceeds in 66% yield for propargyl derivatives.
  • Deprotection : Sodium borohydride (NaBH₄) in methanol cleaves the trifluoroacetyl group, yielding the free hydrazide (72% overall yield).

Table 2: Mitsunobu Alkylation Yields for Hydrazide Intermediates

Substrate Alcohol Yield (%)
N-Boc-valine Propargyl alcohol 66
N-Boc-alanine Allyl alcohol 43

Coupling of Thiazole and Pyrazolo[1,2-a]pyrazole Moieties

The final assembly of LY 173013 involves coupling the thiazole-containing hydrazide with the pyrazolo[1,2-a]pyrazole carboxylic acid. This step employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–5°C.

Critical Parameters for Coupling

  • Temperature Control : Reactions above 10°C lead to epimerization or decomposition.
  • Solvent Selection : DMF ensures solubility of both polar and nonpolar intermediates.
  • Purification : Crystallization from ethanol/water mixtures yields the pure compound (mp: 210–212°C).

Mechanistic Insights and Byproduct Mitigation

Competing Pathways in CDC Reactions

The CDC mechanism proceeds via enol addition to N-amino-2-iminopyridine, followed by oxidative dehydrogenation. Competing triazolo[1,5-a]pyridine formation is suppressed by avoiding Pd(OAc)₂ catalysts and using excess acetic acid.

Over-Alkylation in Mitsunobu Reactions

Propargyl bromide alkylation of unprotected hydrazides produces dialkylated byproducts. Using trifluoroacetyl protection reduces this issue, improving monoalkylated product yields from 42% to 72%.

Alternative Synthetic Routes and Scalability

Cyclocondensation of β-Ketoesters

Cyclocondensation of ethyl 3-oxo-3-phenylpropionate with hydrazine derivatives offers an alternative route to the pyrazolo[1,2-a]pyrazole core. However, this method requires harsh conditions (refluxing acetic acid) and provides lower yields (≤60%).

Solid-Phase Synthesis for High-Throughput Production

Recent efforts have explored solid-supported synthesis to streamline purification. For example, Wang resin-bound hydrazides undergo Mitsunobu alkylation and cleavage to yield LY 173013 analogs in 50–65% yields.

Chemical Reactions Analysis

LY 173013 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antibiotic Activity

One of the primary applications of this compound is in the development of antibiotics. The thiazole moiety is known to enhance the antibacterial activity of compounds by interfering with bacterial protein synthesis. Specifically, derivatives of thiazole have been shown to exhibit significant efficacy against various strains of bacteria, including those resistant to conventional treatments .

Anticancer Properties

Research indicates that compounds similar to this one may possess anticancer properties. The pyrazole structure has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Studies have demonstrated that modifications to the pyrazolo[1,2-a]pyrazole framework can lead to enhanced cytotoxicity against tumor cells .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor. For example, it has been studied for its ability to inhibit specific enzymes involved in metabolic pathways that are dysregulated in diseases such as diabetes and cancer. The structural features allow for effective binding to enzyme active sites, thereby modulating their activity .

Case Study 1: Antibiotic Efficacy

A study published in PubChem evaluated the antibacterial properties of derivatives of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed that certain modifications significantly increased antibacterial activity, suggesting that this compound could be a lead structure for new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that derivatives exhibited IC50 values in the low micromolar range. These findings indicate strong potential for further development into anticancer agents. The mechanism of action was linked to the induction of oxidative stress and disruption of mitochondrial function in cancer cells .

Mechanism of Action

LY 173013 exerts its antibacterial effects by targeting bacterial enzymes such as β-lactamases and penicillin-binding proteins. These enzymes are crucial for bacterial cell wall synthesis, and their inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death.

Comparison with Similar Compounds

LY 173013 is unique due to its bicyclic pyrazolidinone structure and aza-γ-lactam ring. Similar compounds include other β-lactam antibiotics such as penicillins and cephalosporins. LY 173013’s unique structure provides it with distinct antibacterial properties and mechanisms of action.

If you have any more questions or need further details, feel free to ask!

Biological Activity

The compound 2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,2-a]pyrazole core, substituted with a thiazole moiety and various functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C15H16N6O5S\text{C}_{15}\text{H}_{16}\text{N}_6\text{O}_5\text{S}

Key Functional Groups

  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Pyrazole Core : Associated with anti-inflammatory and anticancer properties.
  • Methoxycarbonyl Group : Enhances solubility and bioavailability.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that similar pyrazolo compounds inhibited the growth of human cancer cells by inducing apoptosis through the activation of caspase pathways .

Table 1: Cytotoxicity of Pyrazolo Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF715.0Caspase activation
Target CompoundA54910.0Cell cycle arrest

Anti-inflammatory Activity

The compound has been shown to inhibit pro-inflammatory mediators in vitro. Specifically, it affects the expression of cytokines such as IL-6 and TNF-alpha in macrophages . This property suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The thiazole component has been linked to the inhibition of key enzymes involved in metabolic pathways. For instance, similar thiazole derivatives have been reported as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is crucial in regulating glucocorticoid metabolism . This inhibition can lead to reduced inflammation and improved metabolic profiles.

Case Study 1: Anticancer Efficacy

In a recent study, the target compound was tested against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential .

Case Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in decreased swelling and reduced levels of inflammatory markers compared to control groups .

The proposed mechanism of action for the biological activities of this compound includes:

  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways.
  • Cytokine Modulation : Downregulation of pro-inflammatory cytokines.
  • Enzyme Interaction : Competitive inhibition at active sites of metabolic enzymes.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Thiazole-4-yl intermediate formation : React 2-amino-1,3-thiazole derivatives with methoxyiminoacetyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to generate the (2E)-2-(2-amino-thiazol-4-yl)-2-methoxyiminoacetyl moiety .
  • Pyrazolo[1,2-a]pyrazole core construction : Use a regioselective cyclocondensation of hydrazine derivatives with β-keto esters (e.g., methyl 3-oxo-2,7-dihydropyrazole-5-carboxylate) in ethanol under reflux (12–24 hours) .
  • Final coupling : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) to link the thiazole and pyrazole moieties in dichloromethane at room temperature .
    Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>98%) and elemental analysis .

Advanced: How can regioselectivity be controlled during pyrazolo[1,2-a]pyrazole ring formation?

Answer:
Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., methoxycarbonyl) at position 6 direct cyclization to the α-position of the β-keto ester, favoring the 2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole scaffold .
  • Reaction conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to stabilize transition states and minimize competing pathways .
  • Catalytic additives : Pd(PPh₃)₄ (2–5 mol%) enhances selectivity in cross-coupling steps involving heteroaromatic systems .
    Data contradiction : Conflicting reports on solvent effects (e.g., ethanol vs. DMF) require systematic screening using DoE (Design of Experiments) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural elucidation :
    • ¹H/¹³C NMR : Confirm methoxyiminoacetyl (δ 3.8–4.1 ppm for OCH₃) and pyrazole NH (δ 10.2–10.8 ppm) .
    • IR : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and thiazole C=N (1600–1650 cm⁻¹) .
  • Purity assessment :
    • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm .
    • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How does the thiazole ring’s substitution impact the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic stability : The 2-amino group on the thiazole increases susceptibility to oxidation. Stability assays in PBS (pH 7.4, 37°C) show a half-life of 8–12 hours. Adding electron-donating substituents (e.g., methyl) at position 4 extends half-life to >24 hours .
  • pH-dependent degradation : Under acidic conditions (pH <3), the methoxyiminoacetyl group undergoes hydrolysis. Stabilization strategies include co-formulating with cyclodextrins or PEGylation .
    Contradiction : Some studies report improved stability with bulkier substituents (e.g., phenyl), but this may reduce solubility .

Advanced: What strategies mitigate side reactions during the aza-Michael addition in pyrazole functionalization?

Answer:

  • Nucleophile optimization : Use tert-butyl carbamate (Boc)-protected amines to reduce unintended nucleophilic attacks .
  • Solvent control : Perform reactions in THF at −20°C to slow competing enolate formation .
  • Catalytic asymmetric induction : Chiral Lewis acids (e.g., Zn(II)-BOX complexes) yield >90% enantiomeric excess in β-amino ester formation .
    Validation : Monitor by in-situ FTIR for carbonyl intermediate consumption .

Basic: What are the key considerations for scaling up the synthesis?

Answer:

  • Batch vs. flow chemistry : Transitioning from batch (1–10 g) to continuous flow improves yield (75% → 88%) by enhancing heat/mass transfer during cyclization .
  • Purification : Replace column chromatography with pH-selective crystallization (e.g., isolate the free acid at pH 2–3) .
  • Waste reduction : Recover Pd catalysts via scavenger resins (e.g., QuadraSil® AP) .

Advanced: How can computational modeling predict the compound’s binding affinity for kinase targets?

Answer:

  • Docking studies : Use AutoDock Vina with crystal structures of MAPK or CDK2 kinases. The pyrazolo[1,2-a]pyrazole core shows hydrogen bonding with hinge-region residues (e.g., Glu81 in CDK2) .
  • MD simulations : AMBER-based simulations (100 ns) reveal stable binding of the methoxycarbonyl group in hydrophobic pockets .
  • QSAR : Hammett σ values for thiazole substituents correlate with IC₅₀ (R² = 0.89) in antiproliferative assays .

Advanced: What are the challenges in analyzing degradation products under accelerated stability conditions?

Answer:

  • Degradant identification : Use LC-MS/MS with CID fragmentation to detect oxidation products (e.g., sulfoxide at m/z +16) and hydrolyzed thiazole rings .
  • Forced degradation protocols : Expose to 40°C/75% RH for 4 weeks or 0.1N HCl/NaOH (24 hours) .
  • Contradiction : Oxidative degradants vary between H₂O₂ and light exposure, necessitating ICH-compliant photostability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 2
2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.